molecular formula C8H6Br2O3 B13691395 3,4-Dibromomandelic acid

3,4-Dibromomandelic acid

Cat. No.: B13691395
M. Wt: 309.94 g/mol
InChI Key: ABEPIWZEQURMBM-UHFFFAOYSA-N
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Description

3,4-Dibromomandelic acid is an organic compound that belongs to the class of mandelic acids, which are aromatic alpha-hydroxy acids. This compound is characterized by the presence of two bromine atoms attached to the benzene ring at the 3 and 4 positions, and a carboxylic acid group attached to the alpha carbon. It is a white to pale beige solid that is slightly soluble in DMSO and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dibromomandelic acid can be synthesized through the bromination of mandelic acid. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 4 positions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromomandelic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromomandelic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals, dyes, and other industrial products

Mechanism of Action

The mechanism of action of 3,4-Dibromomandelic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application or biological system being studied .

Comparison with Similar Compounds

    3,4-Dihydroxymandelic acid: Similar in structure but with hydroxyl groups instead of bromine atoms.

    3,4-Dimethylmandelic acid: Contains methyl groups instead of bromine atoms.

    3,4-Dichloromandelic acid: Contains chlorine atoms instead of bromine atoms

Uniqueness: 3,4-Dibromomandelic acid is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties. The bromine atoms enhance the compound’s reactivity and potential biological activities compared to its analogs with different substituents .

Properties

Molecular Formula

C8H6Br2O3

Molecular Weight

309.94 g/mol

IUPAC Name

2-(3,4-dibromophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6Br2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

ABEPIWZEQURMBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)O)Br)Br

Origin of Product

United States

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